2-Chloro-4-methoxy-N,N-dimethylaniline

Description

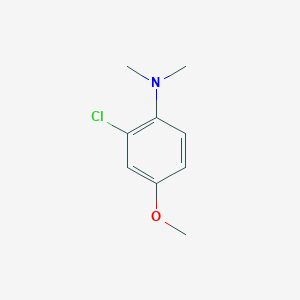

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

2-chloro-4-methoxy-N,N-dimethylaniline |

InChI |

InChI=1S/C9H12ClNO/c1-11(2)9-5-4-7(12-3)6-8(9)10/h4-6H,1-3H3 |

InChI Key |

POQKWNQUGCNCKF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Methoxy N,n Dimethylaniline and Analogues

Strategies for Regioselective Chlorination of N,N-Dimethylaniline Derivatives

Electrophilic Chlorination Approaches and Regiochemical Control

Direct electrophilic chlorination of N,N-dimethylaniline typically results in a mixture of products. The dimethylamino group strongly activates the ortho and para positions, making regiochemical control challenging. researchgate.net Chlorination with elemental chlorine or sulfuryl chloride often yields 2-chloro- and 2,4-dichloro-N,N-dimethylaniline as the main products, with the 4-chloro isomer forming in only small quantities. wikipedia.org

The use of N-chloro reagents, such as N-chlorosuccinimide (NCS), offers an alternative that can alter the product distribution. Studies have shown that chlorination of N,N-dimethylaniline with NCS can produce a significant amount of the 4-chloro derivative alongside the 2-chloro isomer. wikipedia.orgnih.gov The choice of solvent and reaction conditions plays a crucial role in directing the selectivity of these reactions. For instance, photocatalysis can be used to activate NCS for the chlorination of arenes, providing another tool for controlling reactivity. google.com In some cases, direct chlorination of unprotected aniline (B41778) can be achieved with high para-selectivity using copper(II) chloride in an ionic liquid, a method that avoids the need for a protecting group. libretexts.orgwikipedia.org

Table 1: Regioselectivity in Electrophilic Chlorination of N,N-Dimethylaniline

| Chlorinating Agent | Solvent/Conditions | Major Products | Reference |

|---|---|---|---|

| Chlorine (Cl₂) | Various | 2-Chloro- and 2,4-dichloro-N,N-dimethylaniline | wikipedia.org |

| Sulfuryl chloride (SO₂Cl₂) | Chlorobenzene | 2-Chloro- and 2,4-dichloro-N,N-dimethylaniline | wikipedia.org |

| N-Chlorosuccinimide (NCS) | - | 4-Chloro-N,N-dimethylaniline (39%) and 2-Chloro-N,N-dimethylaniline (43%) | wikipedia.org |

| Copper(II) Chloride (CuCl₂) | Ionic Liquid | para-Chlorinated product | libretexts.orgwikipedia.org |

Halogenation via N-Oxide Intermediates (e.g., Thionyl Halides)

A highly effective strategy for achieving regioselective chlorination at the ortho position of N,N-dimethylaniline derivatives involves the use of an N-oxide intermediate. This method alters the electronic properties of the substrate and provides excellent control over the site of halogenation.

The synthesis begins with the oxidation of the N,N-dimethylaniline derivative to its corresponding N-oxide. Treatment of the N,N-dimethylaniline N-oxide with thionyl chloride (SOCl₂) has been shown to be highly regioselective, predominantly yielding the 2-chloro-N,N-dimethylaniline. masterorganicchemistry.com This reaction is sensitive to conditions such as temperature and solvent. For example, conducting the reaction in tetrahydrofuran (B95107) (THF) at -78 °C, followed by the addition of triethylamine, significantly improves the yield of the 2-chloro product compared to reactions in dichloromethane. masterorganicchemistry.com This method provides a reliable route to ortho-chlorinated anilines, which are key intermediates for the target compound.

Table 2: Halogenation of N,N-Dimethylaniline N-Oxide with Thionyl Halides

| Reagent | Solvent | Temperature | Major Product (Yield) | Reference |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Dichloromethane | -78 °C | 2-Chloro-N,N-dimethylaniline (25%) | masterorganicchemistry.com |

| Thionyl chloride (SOCl₂) | Tetrahydrofuran (THF) | -78 °C | 2-Chloro-N,N-dimethylaniline (35-49%) | masterorganicchemistry.com |

| Thionyl bromide (SOBr₂) | Tetrahydrofuran (THF) | -78 °C | 4-Bromo-N,N-dimethylaniline (55%) | masterorganicchemistry.com |

Introduction of Methoxy (B1213986) Functionalities on Aromatic Rings

The installation of a methoxy group onto the aromatic ring is another cornerstone of the synthesis. This can be accomplished at various stages of the synthetic sequence, either by starting with a methoxy-substituted precursor or by introducing the group to a pre-functionalized ring.

Synthetic Routes for Aromatic Methoxy Group Installation

Several classical and modern methods exist for the formation of aryl methyl ethers.

Williamson Ether Synthesis : This is a fundamental and widely used method for preparing ethers. masterorganicchemistry.comfrancis-press.com The synthesis involves the reaction of a sodium or potassium phenoxide with a methylating agent, such as methyl iodide or dimethyl sulfate. gordon.eduresearchgate.net For the synthesis of the target compound, a precursor like 2-chloro-4-hydroxy-N,N-dimethylaniline would be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the phenoxide, which then undergoes nucleophilic substitution with the methylating agent. masterorganicchemistry.comorganic-synthesis.com The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile (B52724). francis-press.comorganic-synthesis.com

Nucleophilic Aromatic Substitution (SNAr) : This reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com A suitable precursor, such as 2,4-dichloro-1-nitrobenzene, could be reacted with sodium methoxide (B1231860) (NaOCH₃) to replace one of the chloro groups. The regioselectivity is dictated by the positions of the activating groups. masterorganicchemistry.comorganicchemistrytutor.com The nitro group could then be reduced and subsequently dimethylated to afford the final product.

Palladium-Catalyzed Buchwald-Hartwig Etherification : Representing a modern approach, this cross-coupling reaction allows for the formation of C-O bonds under milder conditions than traditional methods. researchgate.netorganic-chemistry.org The reaction typically couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov For example, a 2-chloro-4-bromo-N,N-dimethylaniline intermediate could be selectively coupled with methanol (B129727) or sodium methoxide using a palladium catalyst to install the methoxy group at the 4-position. This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

N,N-Dimethylamine Moiety Formation and Modification

The final key structural element is the tertiary N,N-dimethylamine group. This functionality can be introduced by starting with N,N-dimethylaniline itself or by modifying a primary or secondary amine at a suitable point in the synthesis.

Alkylation Strategies for Tertiary Amine Synthesis

The formation of tertiary amines from primary or secondary anilines is a well-established transformation with numerous available protocols.

Direct Alkylation : This is a straightforward approach where a primary or secondary amine is reacted with an alkylating agent, such as methyl iodide or dimethyl sulfate. To avoid the formation of undesired quaternary ammonium (B1175870) salts, the reaction often requires careful control of stoichiometry. masterorganicchemistry.com Using a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), in a solvent like acetonitrile can efficiently produce tertiary amines from secondary amines and alkyl halides. masterorganicchemistry.com

Reductive Amination : This is one of the most robust and widely used methods for synthesizing tertiary amines. gordon.edu The process involves the reaction of a primary or secondary amine with a carbonyl compound (in this case, formaldehyde) to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. google.comgordon.edu The Eschweiler-Clarke reaction is a classic example, using formic acid as both the reducing agent and the source of the methyl group. rsc.org More recent methods utilize catalysts like heterogeneous Pt/C with formic acid and a hydrosilane reductant for the N-methylation of anilines. rsc.org

Table 3: Selected Strategies for N,N-Dimethylation of Anilines

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Alkylation | Alkyl halides (e.g., CH₃I), Hünig's base | Good functional group tolerance; avoids quaternary salt formation. | masterorganicchemistry.com |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Classic reductive amination; uses inexpensive reagents. | rsc.org |

| Catalytic Reductive Amination | Formaldehyde, H₂/Catalyst (e.g., Raney Nickel) | High efficiency and clean conversion. | google.com |

| Catalytic Methylation | Formic Acid, Hydrosilane, Pt/C Catalyst | Modern, efficient, good functional group compatibility. | rsc.org |

Selective N-Methylation Techniques

The selective introduction of methyl groups onto an aniline nitrogen is a critical transformation in the synthesis of N,N-dimethylated aniline derivatives. Achieving mono- or di-methylation selectively without over-methylation presents a significant challenge. Various catalytic systems have been developed to address this, often employing sustainable and readily available C1 sources like methanol or carbon dioxide.

Catalysis with Palladium on Carbon (Pd/C): Commercial Pd/C has been demonstrated as an efficient, reusable, and cost-effective heterogeneous catalyst for the N-monomethylation of aniline derivatives using methanol as the methylating agent. researchgate.net This method achieves high activity and selectivity under relatively mild conditions, with yields of N-monomethyl anilines often exceeding 90%. researchgate.net The catalyst can be recovered and reused multiple times with only a slight decrease in activity, and the process has been successfully demonstrated on a gram scale. researchgate.net The reaction is believed to proceed via a hydrogen-borrowing mechanism, where methanol is dehydrogenated, followed by the hydrogenation of the in situ formed imine. researchgate.net

Manganese Pincer-Complex Catalysis: Manganese-based pincer complexes have emerged as effective catalysts for the selective mono-N-methylation of anilines with methanol. researchgate.netlookchem.com These reactions operate under hydrogen borrowing conditions, typically requiring a catalytic amount of a base, such as potassium tert-butoxide (KOtBu), to activate the catalyst through N-H deprotonation. researchgate.net This catalytic system is tolerant of various functional groups and provides good to excellent yields of the mono-N-methylated products. researchgate.net Mechanistic studies have led to the isolation and characterization of a de-aromatized manganese intermediate, providing insight into the catalytic cycle. researchgate.netlookchem.com

Ruthenium-Catalyzed Methylation: Cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines using methanol to selectively produce N-methylanilines. rsc.org This hydrogen autotransfer process proceeds under mild conditions (e.g., 60 °C) with a simple base like sodium hydroxide. rsc.org The methodology is effective for a range of substituted anilines, including electron-rich and halide-substituted derivatives. For instance, 4-methoxyaniline can be methylated to yield the corresponding product in high yield (85%). rsc.org Mechanistic investigations point towards an active homogeneous ruthenium complex, with the β-hydride elimination from methanol being the rate-determining step. rsc.org

N-Methylation with CO2 and H2: The use of carbon dioxide (CO₂) and hydrogen (H₂) for the N-methylation of amines is a promising green alternative. oup.com Cerium dioxide-supported copper (Cu/CeO₂) has been identified as an effective heterogeneous catalyst for the N-methylation of aniline with CO₂ and H₂. oup.com This system shows high selectivity towards N-methylaniline, suppressing the over-methylation that leads to N,N-dimethylated products. oup.com The selective synthesis of secondary amines via this route is generally challenging, but certain catalysts like CuAlOₓ and PdCuZrOₓ have also shown effectiveness. oup.com

Table 1: Comparison of Catalytic Systems for Selective N-Methylation of Anilines

| Catalyst System | C1 Source | Conditions | Selectivity | Key Features |

|---|---|---|---|---|

| Pd/C | Methanol | Mild | High for N-monomethylation | Heterogeneous, reusable, inexpensive researchgate.net |

| Manganese Pincer Complex | Methanol | 120 °C, base (20 mol%) | Good to excellent for mono-N-methylation | Tolerates various functional groups researchgate.netlookchem.com |

| Cyclometalated Ruthenium | Methanol | 60 °C, NaOH | High for N-methylanilines | Mild conditions, hydrogen autotransfer rsc.org |

| Cu/CeO₂ | CO₂ / H₂ | 433 K, 1 MPa CO₂, 7 MPa H₂ | High for N-methylaniline | Heterogeneous, utilizes CO₂ oup.com |

Multi-Step Synthesis Pathways for Complex Aniline Derivatives

The synthesis of structurally complex aniline derivatives often requires multi-step sequences that allow for the precise installation of various functional groups on the aromatic ring. These pathways are crucial for accessing valuable building blocks for pharmaceuticals and functional materials. uva.nl

Photochemical Dehydrogenative Strategy: A notable strategy for creating complex anilines involves a photochemical dehydrogenative approach. researchgate.net This method can be applied to the late-stage functionalization of molecules, for example, through the dehydrogenative amination of cyclohexanones with ammonia (B1221849) to produce free anilines. researchgate.net Aldol condensation on cyclohexanones can also be used to target specific ortho-alkyl and alkenyl anilines. researchgate.net This strategy has been successfully applied to the synthesis of several blockbuster drugs. researchgate.net

Palladium-Catalyzed C-H Olefination: Direct functionalization of C-H bonds is a more efficient alternative to traditional multi-step syntheses that often involve pre-functionalized starting materials. uva.nl Researchers have developed a general method for the para-selective C-H olefination of aniline derivatives using a palladium catalyst with a specific S,O-ligand. uva.nl This reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating mono-, di-, and trisubstituted anilines with both electron-donating and electron-withdrawing groups. uva.nl The methodology is scalable and can use oxygen as the sole oxidant, making it an operationally simple approach to para-olefinated anilines, which are valuable precursors for drugs like Rilpivirine. uva.nl

Synthesis via Annulation Reactions: Complex heterocyclic structures fused to an aniline core, such as indolines and quinolines, can be synthesized through various annulation reactions. A rhodium(III)-catalyzed [3+2] annulation of aniline derivatives with vinylsilanes has been studied to form C3-substituted indolines. researchgate.net More recently, a metal-free approach using Brønsted acid catalysis has been developed for the synthesis of polysubstituted quinolines from the reaction of α-diazo sulfonium (B1226848) salts with α-vinylaniline derivatives. acs.org This method proceeds through a dicationic intermediate and provides a modular route to structurally diverse quinolines that are otherwise difficult to access. acs.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and designing new transformations. Studies on aniline derivative formation often combine kinetic experiments, isolation of intermediates, and computational analysis.

Kinetic and Mechanistic Studies: Kinetic studies on the reactions of substituted anilines can provide crucial information about the reaction order and the nature of the rate-determining step. For instance, the reaction of anilines with chloramine-T to form N-chloroanilines showed a first-order dependence on the oxidant and a fractional order on the amine. rsc.org This suggests a mechanism involving the rapid, reversible formation of a complex, followed by its slow decomposition. rsc.org By analyzing the reaction rates with different substituents on the aniline ring, a Hammett plot can be constructed to evaluate the electronic effects on the reaction, providing further mechanistic insight. rsc.org

Computational and Synergy Studies: The combination of synthetic, mechanistic, and computational studies provides a powerful framework for understanding complex reaction pathways. nih.gov For the synthesis of tri- and tetrasubstituted anilines from ketones and vinamidinium salts, computational studies were used to evaluate the proposed reaction pathway. nih.gov The calculations helped to rule out a proposed researchgate.netrsc.org-H shift, as no thermally accessible transition state could be located. nih.gov Instead, the data supported a pathway involving the formation of a dienone intermediate, followed by an electrocyclic ring closure of an enamine. nih.gov Isotopic substitution experiments further revealed that the rate-determining step was the enol/enolate addition to the vinamidinium salt. nih.gov

Investigation of Intermediates: The direct observation or trapping of reaction intermediates is a key aspect of mechanistic investigation. In the manganese-catalyzed N-methylation of anilines, a de-aromatized manganese intermediate was successfully isolated and characterized by X-ray diffraction, confirming its role in the catalytic cycle. researchgate.netlookchem.com In other reactions, such as the formation of quinolines from α-diazo sulfonium salts and α-vinylanilines, the mechanism is proposed to proceed through a dicationic intermediate, which undergoes sequential nucleophilic attack. acs.org While not directly isolated, the proposed intermediate's reactivity explains the observed product formation. acs.org Similarly, in rhodium-catalyzed C-H activation reactions, six-membered cationic Rh(III) complexes have been identified as key catalytic intermediates. researchgate.net

Chemical Reactivity and Derivatization of 2 Chloro 4 Methoxy N,n Dimethylaniline

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group attached to the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. This is because the electron-donating N,N-dimethylamino and methoxy (B1213986) groups increase the electron density of the ring, disfavoring an attack by a nucleophile. askfilo.com For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. utrgv.edu

However, displacement of the chloro group can be achieved under specific conditions, such as through transition-metal-catalyzed cross-coupling reactions or via the formation of a highly reactive benzyne (B1209423) intermediate. Reactions involving strong bases like sodium amide (NaNH₂) can, in principle, lead to the elimination of HCl to form a benzyne, which is then rapidly attacked by a nucleophile.

Electrophilic Aromatic Substitution Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a key reaction class for functionalizing the aromatic ring of 2-Chloro-4-methoxy-N,N-dimethylaniline. The outcome of such reactions is governed by the directing effects of the existing substituents. masterorganicchemistry.com Both the N,N-dimethylamino and methoxy groups are powerful activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. organicchemistrytutor.comlibretexts.org The chloro group, while deactivating due to its inductive effect, is also an ortho-, para-director. libretexts.org

The directing power of these groups follows the order: -N(CH₃)₂ > -OCH₃ > -Cl. Therefore, the N,N-dimethylamino group exerts the dominant directing effect. The positions ortho to the -N(CH₃)₂ group (positions 3 and 5) are highly activated. Position 5 is also ortho to the methoxy group, making it particularly electron-rich and a likely site for electrophilic attack, assuming steric factors are not prohibitive.

| Position on Ring | Influence of -N(CH₃)₂ (at C1) | Influence of -Cl (at C2) | Influence of -OCH₃ (at C4) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 3 | Ortho (Activating) | Meta (Neutral) | Ortho (Activating) | Highly Activated |

| 5 | Ortho (Activating) | Meta (Neutral) | Ortho (Activating) | Highly Activated |

| 6 | Para (Activating) | Ortho (Deactivating) | Meta (Neutral) | Activated |

Transformations of the Methoxy Group

The methoxy group (-OCH₃) can be transformed, most commonly through ether cleavage to yield a phenol. This demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction proceeds via protonation or coordination to the ether oxygen, followed by a nucleophilic attack by the conjugate base (e.g., Br⁻) on the methyl group in an SN2-type mechanism. The resulting 2-chloro-N,N-dimethyl-4-aminophenol is a valuable intermediate for further derivatization.

Reactivity of the N,N-Dimethylamino Moiety

The tertiary amine functionality of the N,N-dimethylamino group is a key site of reactivity, allowing for quaternization and participation in modern coupling reactions.

The nitrogen atom of the N,N-dimethylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with alkyl halides in a classic SN2 reaction known as the Menschutkin reaction to form quaternary ammonium (B1175870) salts. nih.gov This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium group. jcu.czjcu.cz The reactivity of the alkyl halide plays a significant role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. nih.gov These resulting salts have applications as ionic liquids, phase-transfer catalysts, and biologically active compounds. mdpi.comnih.govresearchgate.net

| Alkylating Agent (R-X) | Resulting Quaternary Salt | Typical Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 2-Chloro-4-methoxy-N,N,N-trimethylanilinium iodide | Solvent (e.g., Acetonitrile (B52724), Chloroform), Heat |

| Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-2-chloro-4-methoxy-N,N-dimethylanilinium bromide | Solvent (e.g., Ethanol), Reflux jcu.cz |

| 1-Bromooctane (C₈H₁₇Br) | 2-Chloro-4-methoxy-N,N-dimethyl-N-octylanilinium bromide | Solvent (e.g., Ethanol), Reflux jcu.cz |

This compound can serve as the amine component in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-nitrogen bond between the aniline (B41778) nitrogen and an aryl halide or triflate, yielding a triarylamine derivative. youtube.comlibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. youtube.com The choice of ligand is crucial for achieving high yields and accommodating a wide range of substrates. organic-chemistry.org This methodology provides a powerful tool for constructing complex molecular architectures from simple building blocks. researchgate.net

This compound as a Building Block in Advanced Organic Synthesis

The multiple, distinct reactive sites on this compound make it a highly versatile building block in multi-step organic synthesis. tohoku.ac.jp Chemists can selectively target different parts of the molecule to construct complex products.

For example:

Sequential Functionalization : One could first perform an electrophilic substitution at the highly activated C-5 position, followed by a Buchwald-Hartwig amination using the aniline nitrogen.

Heterocycle Synthesis : The molecule can serve as a precursor for heterocyclic compounds. For instance, demethylation of the methoxy group to a phenol, followed by reaction with a suitable dielectrophile, could lead to the formation of oxygen-containing heterocycles.

Modification of Properties : The N,N-dimethylamino group can be quaternized to introduce water solubility or to modify the electronic properties of the molecule for applications in materials science or medicinal chemistry. mdpi.comnih.gov

The strategic manipulation of its functional groups allows for the synthesis of a diverse array of target molecules, underscoring its importance as a versatile intermediate in advanced organic synthesis.

Applications in Coupling Reactions

This compound is a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The presence of the chloro group provides a reactive handle for oxidative addition to a metal center, a key step in many catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.orgfishersci.co.uk In this context, the C-Cl bond of this compound serves as the electrophilic site. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with a boronic acid (or its ester derivative) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

While substrates with ortho-substituted anilines can be challenging, successful couplings have been developed that tolerate various functional groups, including methoxy substituents. nih.gov The reaction of this compound with various arylboronic acids would be expected to produce substituted 4-methoxy-N,N-dimethyl-[1,1'-biphenyl]-2-amine derivatives, which are scaffolds of interest in materials science and medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Generic o-chloroaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Good to Excellent | organic-chemistry.org |

| o-bromoaniline | Alkylboronic ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 91 | nih.gov |

| Generic Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | Varies | organic-chemistry.org |

Other Coupling Reactions: Beyond Suzuki coupling, the reactivity of the C-Cl bond also allows for participation in other significant transformations such as the Buchwald-Hartwig amination for the formation of new C-N bonds. This reaction would involve coupling this compound with a primary or secondary amine to generate a diamine derivative. Additionally, transition-metal-free coupling reactions, mediated by strong bases like potassium tert-butoxide, have been shown to facilitate the amination of aryl halides, presenting an alternative pathway for derivatization. researchgate.net

Synthetic Utility in Heterocyclic Compound Formation

Aniline derivatives are foundational starting materials for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. This compound, as a substituted aniline, is a valuable precursor for building pharmacologically relevant scaffolds like quinolines and benzimidazoles.

Quinolines: Quinolines are a prominent class of heterocycles found in numerous pharmaceuticals. nih.govnih.gov Syntheses such as the Combes and Friedländer methods utilize anilines as key components. For instance, the reaction of an aniline with a β-diketone under acidic conditions (Combes synthesis) or the condensation of an ortho-aminoaryl aldehyde/ketone with a carbonyl compound containing an α-methylene group (Friedländer synthesis) leads to the quinoline (B57606) core. researchgate.net this compound can be employed in such syntheses to produce highly substituted quinoline derivatives. The reaction of this aniline with an appropriate diketone, for example, would yield a quinoline retaining the methoxy and dimethylamino groups, with the chloro atom positioned on the newly formed heterocyclic ring system, offering a site for further functionalization. researchgate.net

Table 2: General Approach to Quinolines from Anilines (Combes Synthesis)

| Aniline Reactant | Diketone Reactant | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Substituted Aniline | Acetylacetone | H₂SO₄ or PPA | 2,4-Dimethylquinoline | researchgate.net |

| This compound | Benzoylacetone | Acid Catalyst | Substituted 2-phenyl-4-methylquinoline | General Method |

Benzimidazoles: Benzimidazoles are another critical heterocyclic motif in medicinal chemistry. nih.govresearchgate.net The most common synthetic route involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with an aldehyde or carboxylic acid derivative. semanticscholar.org While this compound is not an ortho-phenylenediamine, it can be chemically modified into a suitable precursor. A typical sequence would involve nitration of the aniline, followed by reduction of the newly introduced nitro group to an amine, yielding the required diamine for subsequent cyclization. More direct, albeit less common, methods can also involve the reaction of N-aryl anilines with specific reagents to construct the imidazole (B134444) ring. google.comresearchgate.net

molbase.comAdvanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-4-methoxy-N,N-dimethylaniline, both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks, respectively.

In the ¹H NMR spectrum of this compound, specific signals correspond to each unique proton environment in the molecule. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The position and splitting patterns of these signals are dictated by the electronic effects of the chloro, methoxy (B1213986), and dimethylamino substituents. The methoxy group (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm. The N,N-dimethyl group (-N(CH₃)₂) will also produce a singlet, generally further upfield.

Based on the analysis of similar substituted anilines, such as 4-chloro-N,N-dimethylaniline and 4-methoxy-N,N-dimethylaniline molbase.com, the expected chemical shifts can be predicted. The electron-donating methoxy and dimethylamino groups increase electron density at the ortho and para positions, causing upfield shifts, while the electron-withdrawing chloro group causes a downfield shift.

Predicted ¹H NMR Data for this compound

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.5 - 7.3 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

Analysis of related compounds like 4-chloro-N,N-dimethylaniline, which shows carbon signals at approximately 149.1, 128.8, 121.5, and 113.7 ppm for the aromatic carbons and 40.7 ppm for the methyl carbons, provides a basis for predicting the spectrum molbase.com.

Predicted ¹³C NMR Data for this compound

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | ~120 - 125 |

| C-OCH₃ | ~150 - 155 |

| C-N(CH₃)₂ | ~145 - 150 |

| Aromatic C | ~110 - 130 |

| -OCH₃ | ~55 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and FT-Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include C-H stretching from the aromatic ring and the methyl groups, C-O stretching of the methoxy group, C-N stretching of the dimethylamino group, and C-Cl stretching. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. For comparison, the FTIR spectrum of o-chloroaniline shows N-H stretching peaks at 3466 cm⁻¹ and 3373 cm⁻¹, which would be absent in the tertiary amine of the target compound uni-saarland.de. The presence of the methoxy group is typically confirmed by a strong C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Predicted FTIR Data for this compound

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1300 - 1360 |

| C-O (Aryl Ether) | Asymmetric Stretching | ~1250 |

| C-O (Aryl Ether) | Symmetric Stretching | ~1040 |

FT-Raman spectroscopy provides complementary information to FTIR. While strong dipole changes result in intense FTIR signals, strong changes in polarizability lead to intense Raman signals. Therefore, the aromatic ring vibrations and the C-Cl bond are expected to show strong signals in the FT-Raman spectrum. Studies on similar molecules like 2-chloro-4-methylaniline (B104755) have utilized FT-Raman to confirm structural assignments chemicalbook.com. Symmetrical vibrations are often more prominent in Raman spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. For this compound (C₉H₁₂ClNO), the molecular ion peak [M]⁺ would be expected at m/z 185. The presence of chlorine would also result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of methyl groups (a peak at m/z 170, corresponding to [M-CH₃]⁺) and potentially the loss of the entire dimethylamino group or the chloro atom. Analysis of the fragmentation of 4-chloro-N,N-dimethylaniline shows a prominent molecular ion at m/z 155 and a significant fragment from the loss of a methyl group at m/z 140 researchgate.net. This suggests a similar initial fragmentation pathway for the target compound.

Predicted Mass Spectrometry Data for this compound

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

| m/z Value | Interpretation |

|---|---|

| 187 | [M+2]⁺ isotopic peak (due to ³⁷Cl) |

| 185 | [M]⁺ Molecular ion peak (due to ³⁵Cl) |

| 170 | [M-CH₃]⁺ |

| 150 | [M-Cl]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would reveal critical information about the molecular geometry of this compound, including bond lengths, bond angles, and torsion angles. Such data would clarify the spatial relationship between the chloro, methoxy, and dimethylamino substituents on the aniline (B41778) ring and confirm the planarity or any distortions of the benzene ring.

Furthermore, analysis of the crystal packing would illustrate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state assembly of the molecules. This information is fundamental to understanding the material's physical properties.

Despite the importance of this technique, no published crystallographic data for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions of the benzene ring.

The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the aromatic ring. The electron-donating methoxy and dimethylamino groups, along with the electron-withdrawing chloro group, would influence the energy of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted aniline. Specifically, the auxochromic and chromophoric effects of these substituents would likely cause a bathochromic (red) shift in the absorption bands.

A detailed analysis of the UV-Vis spectrum would provide valuable information on the electronic structure of the molecule. However, specific experimental UV-Vis spectral data, including absorption maxima and molar absorptivity values for this compound, are not available in the surveyed literature.

Computational and Theoretical Investigations

Quantum Chemical Methodologies for Molecular System Description

Quantum chemical calculations are instrumental in providing a theoretical framework to understand the structure and electronic properties of molecules like 2-Chloro-4-methoxy-N,N-dimethylaniline. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has become a prominent method for studying substituted anilines due to its balance of computational cost and accuracy. capes.gov.br DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the many-body problem of electron interactions. A popular functional used in these calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scholaris.ca This hybrid approach incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide better agreement with experimental values for the geometries of aniline (B41778) derivatives. capes.gov.br

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous approach to solving the electronic Schrödinger equation. For molecules of this size, ab initio calculations can serve as a benchmark for DFT results.

Basis Set Selection and Functional Considerations

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For substituted anilines, Pople-style basis sets such as 6-31G* and the more flexible 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.netresearchgate.net The inclusion of polarization functions (d) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms like chlorine, oxygen, and nitrogen, and for modeling non-covalent interactions. researchgate.net The selection of the functional in DFT is also critical; B3LYP is widely used for its reliability in predicting molecular geometries and electronic properties for a broad range of organic molecules. scholaris.ca

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior. Key aspects of its electronic nature are explored through Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Population Analysis (NPA).

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the electronic excitation energy. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. In substituted anilines, the nature and position of the substituents significantly influence the energies of these frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -5.28 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.43 |

| Note: These values are representative and are typically calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.netscispace.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential regions: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential. 50webs.com For this compound, the MEP map would be expected to show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as around the chlorine atom. researchgate.net

Charge Distribution and Natural Population Analysis (NPA)

To quantify the distribution of electronic charge among the atoms of a molecule, Natural Population Analysis (NPA) is often performed. uni-rostock.deresearchgate.net NPA provides a more robust description of atomic charges compared to other methods like Mulliken population analysis, as it is less sensitive to the choice of basis set. researchgate.net The calculated NPA charges can reveal the effects of the electron-donating methoxy (B1213986) and dimethylamino groups and the electron-withdrawing chloro group on the aromatic ring.

Table 2: Calculated Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | NPA Charge (e) |

| C1 (C-N) | 0.15 |

| C2 (C-Cl) | 0.08 |

| C3 | -0.20 |

| C4 (C-O) | 0.35 |

| C5 | -0.18 |

| C6 | -0.15 |

| Cl | -0.05 |

| N | -0.45 |

| O | -0.55 |

| Note: These values are representative and are typically calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Carbon atoms are numbered starting from the carbon bonded to the dimethylamino group. |

Conformational Analysis and Molecular Geometry Optimization

A computational investigation into the conformational landscape of this compound would typically be performed using quantum chemical methods like Density Functional Theory (DFT). Such an analysis would identify the most stable three-dimensional arrangement of the atoms in the molecule.

The key aspects of this analysis would involve:

Torsional Angles: The study would focus on the rotation around the C(aryl)-N bond of the dimethylamino group and the C(aryl)-O bond of the methoxy group. This would reveal the preferred orientation of these substituents relative to the benzene (B151609) ring. For the parent compound, N,N-dimethylaniline, studies have shown a quasi-planar structure for the Ph-NC₂ fragment is the most stable. chemsrc.com

Energy Minima: Calculations would identify the global energy minimum conformation, representing the most populated structure at equilibrium, as well as any other local minima.

Geometric Parameters: Upon optimization, precise bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined. These theoretical values are crucial for understanding the molecule's steric and electronic properties.

A hypothetical data table for optimized geometric parameters would look like this:

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only, as specific research data is unavailable.

| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311++G**) |

| Bond Lengths (Å) | C-Cl | Data not available |

| C-O (methoxy) | Data not available | |

| C-N | Data not available | |

| N-C (methyl) | Data not available | |

| Bond Angles (°) | C-C-Cl | Data not available |

| C-C-O | Data not available | |

| C-C-N | Data not available | |

| Dihedral Angles (°) | C-C-N-C | Data not available |

| C-C-O-C | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of experimental spectra. For related compounds like 4-Chloro-N-methylaniline, experimental ¹H NMR data is available, showing distinct signals for the aromatic, amine, and methyl protons.

Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be simulated. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). For the related N,N-Dimethylaniline, DFT calculations have been used to assign vibrational modes, such as C-H stretching vibrations around 3000 cm⁻¹ and C-C stretching modes between 1400–1650 cm⁻¹.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific research data is unavailable.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | Data not available | Data not available | C-H stretch |

| ν(C-N) | Data not available | Data not available | C-N stretch |

| ν(C-O) | Data not available | Data not available | C-O stretch |

| ν(C-Cl) | Data not available | Data not available | C-Cl stretch |

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies can provide deep insights into the chemical reactivity of a molecule. Methods such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are commonly employed.

FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy indicates the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a measure of chemical stability.

MEP Mapping: An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting regions for electrophilic and nucleophilic attack.

Quantification of Molecular Basicity through Computational Approaches

The basicity of the nitrogen atom in this compound can be quantified computationally. This is typically done by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. A higher PA value indicates greater basicity. The calculated pKa value in a solvent can also be used to assess basicity. The electron-donating methoxy group and electron-withdrawing chloro group would have opposing effects on the basicity of the amine nitrogen.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

Hyperpolarizability (β): A large β value is indicative of a strong NLO response. This property is enhanced in molecules with strong electron donor and acceptor groups connected by a π-conjugated system. In this compound, the dimethylamino and methoxy groups are donors. The presence of a chloro substituent can also influence the electronic properties.

Structure-Property Relationship: Theoretical studies on similar substituted anilines have shown that modifying donor/acceptor strengths and the conjugation length can significantly increase the first-order hyperpolarizability. Research on related compounds like 2-Chloro-4-nitro-N-methylaniline has involved the calculation of NLO efficiency and coefficients.

Potential Applications in Materials Science Research

Role in the Development of Functional Dyes and Pigments

The structure of 2-Chloro-4-methoxy-N,N-dimethylaniline makes it a valuable intermediate, specifically as a coupling component, in the synthesis of azo dyes. Azo dyes, which constitute the largest group of synthetic colorants, are formed through a diazotization-coupling reaction. researchgate.net In this process, a primary aromatic amine is converted into a diazonium salt, which then reacts with an electron-rich coupling agent to form the characteristic azo (-N=N-) chromophore. researchgate.net

Due to the strong electron-donating effects of its N,N-dimethylamino and methoxy (B1213986) substituents, the aromatic ring of this compound is highly activated, making it an excellent nucleophile for coupling with diazonium salts. youtube.comnih.gov The specific functional groups on its structure play distinct roles in determining the final properties of the resulting dye:

N,N-Dimethylamino Group: This is a powerful auxochrome that not only facilitates the coupling reaction but also typically causes a bathochromic shift, deepening the color of the dye (e.g., towards reds and blues).

Methoxy Group: As another electron-donating group, the methoxy group further enhances the reactivity of the ring and can help modulate the shade of the dye. orientjchem.org

Chloro Group: The presence of a halogen like chlorine in a dye molecule often improves properties such as lightfastness and wash fastness by making the molecule more resistant to photolytic and oxidative degradation. It also influences the final hue.

The synthesis of disazo disperse dyes from related chloro- and methoxy-substituted anilines has been shown to yield dyes with good color strength and fastness properties on polymer fibers like polyester (B1180765) and nylon. orientjchem.org

Contribution to Advanced Materials with Tailored Properties

The incorporation of specifically functionalized monomers is a key strategy for developing advanced polymers with tailored properties. Substituted anilines are used to create polymer derivatives with modified physical and chemical characteristics. mdpi.com The integration of this compound into a polymer structure, either as a monomer or a functional side group, could impart properties such as improved solubility and enhanced stability.

Improved Solubility: Polyaniline, a conductive polymer, is notoriously difficult to process due to its poor solubility. Introducing substituent groups onto the aniline (B41778) ring, such as methoxy groups, can enhance solubility and processability. mdpi.comconicet.gov.ar The N,N-dimethyl and methoxy groups on this compound would likely disrupt the close packing of polymer chains, improving their solubility in common organic solvents.

Enhanced Stability: The presence of the chloro-substituent on the aromatic ring can increase the thermal stability and chemical resistance of a polymer. The inherent rigidity of the aromatic ring itself contributes to a more stable polymer backbone. Research into copolymers containing substituted anilines has demonstrated that the composition can be tuned to optimize mechanical and electrochemical behaviors. conicet.gov.ar

Precursor for Specialty Chemicals and Intermediates for Polymerization

This compound serves as a versatile building block for more complex molecules and polymers. Its primary role is as a chemical intermediate.

Intermediate for Dyes: As established, its main application is as a coupling component for producing a wide range of azo dyes. chemicalbook.com Patent literature describes methods for synthesizing dye intermediates that involve the N-alkylation of substituted anilines, a fundamental step in producing precursors like this compound. google.com

Intermediate for Polymerization: The N,N-dimethylaniline moiety can be used to create functional polymers that act as macroinitiators for subsequent polymerization reactions. For example, polymers with N,N-dimethylaniline end groups have been used in photoinduced block copolymerization to create novel materials like polystyrene-block-poly(methyl methacrylate). researchgate.net This demonstrates the compound's potential as an intermediate for creating advanced polymer architectures.

Precursor for Biologically Active Molecules: Substituted anilines are fundamental precursors in medicinal chemistry. Molecules containing chloro-, methoxy-, and phenyl-amine fragments are integral to the synthesis of compounds with significant biological activity, such as GABAA receptor modulators. acs.org This highlights the value of this compound as a potential starting material or intermediate for creating complex specialty chemicals beyond the realm of materials science.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for substituted anilines often rely on harsh reagents and generate significant waste. The future of chemical manufacturing hinges on the development of greener, more sustainable processes. For 2-Chloro-4-methoxy-N,N-dimethylaniline, several promising research avenues exist.

One major area for development is the application of biocatalysis . The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign alternative to traditional nitroarene reductions that use heavy metals. nih.govacs.org Future research could focus on identifying or engineering a nitroreductase capable of efficiently reducing a precursor like 1-chloro-5-methoxy-2-nitrobenzene. This chemoenzymatic approach, particularly when integrated into continuous flow systems, could significantly reduce the environmental footprint of the synthesis. nih.govacs.org Such a system would operate at ambient temperature and pressure in aqueous solutions, eliminating the need for high-pressure hydrogenation and precious-metal catalysts. acs.org

Furthermore, exploring novel green chemical methods for the key bond-forming steps is crucial. For instance, the development of methods for the direct C-H amination of chloro-methoxybenzene derivatives would be a significant step forward, avoiding the traditional nitration-reduction sequence. researchgate.net Research into greener acetylation and halogenation techniques, such as using ceric ammonium (B1175870) nitrate-KBr for bromination instead of liquid bromine, could also be adapted for the chlorination step. acs.org

| Proposed Sustainable Method | Precursor/Starting Material | Key Advantages |

| Biocatalytic Reduction | 1-Chloro-5-methoxy-2-nitrobenzene | High selectivity, mild conditions, reduced metal waste. nih.govacs.org |

| Continuous Flow Synthesis | Anisole or other simple aromatics | Enhanced safety, scalability, process control. akjournals.comacs.org |

| Direct C-H Amination | 1-Chloro-3-methoxybenzene | Atom economy, reduced steps. researchgate.net |

Exploration of Unconventional Reactivity Pathways

The unique electronic properties of this compound, arising from the interplay of the electron-donating methoxy (B1213986) and dimethylamino groups and the electron-withdrawing chloro group, make it an interesting candidate for exploring unconventional reactivity.

A significant area of future research is the use of photoredox catalysis to enable novel transformations. Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. acs.orgacs.orgyoutube.com For this compound, this could involve the selective C-H activation at the positions ortho or meta to the dimethylamino group, which are typically difficult to functionalize through classical electrophilic aromatic substitution. acs.org Such reactions could lead to the synthesis of novel derivatives with potential applications in medicinal chemistry. The use of dual organic photoredox and cobalt catalysis could also be explored for homobenzylic functionalization if an appropriate side chain were present. youtube.com

Another avenue for exploration is in the realm of unconventional cross-coupling reactions . While traditional cross-coupling reactions are well-established, there is growing interest in developing new catalytic systems and reaction conditions. mdpi.comacs.org Research could focus on the development of novel palladium or nickel-catalyzed cross-coupling reactions where the chloro-substituent of this compound is replaced with various other functional groups. Furthermore, exploring cross-dehydrogenative couplings, where a C-H bond is directly coupled with an N-H bond from another molecule, could lead to the synthesis of complex triarylamine structures without the need for pre-functionalized starting materials. researchgate.netrsc.org

Advanced Mechanistic Studies using Modern Computational Techniques

A deep understanding of the electronic structure and reactivity of this compound is essential for its rational application in synthesis and materials science. Modern computational techniques, particularly Density Functional Theory (DFT) , offer a powerful lens for these investigations.

Future computational studies could focus on elucidating the mechanisms of the novel reactivity pathways proposed in the previous section. For instance, DFT calculations can be used to model the transition states and reaction energy profiles of photoredox-catalyzed C-H functionalization reactions, providing insights into the factors that control regioselectivity. benthamdirect.commdpi.com Similarly, the mechanism of unconventional cross-coupling reactions can be investigated to understand the role of the catalyst and ligands.

DFT can also be used to predict various molecular properties of this compound and its derivatives. This includes the calculation of one-electron oxidation potentials, which are crucial for understanding its behavior in electrochemical and photoredox reactions. umn.edu Furthermore, computational studies can explore the conformational landscape of the molecule and the rotational barriers of the N,N-dimethylamino group, which can influence its binding properties and reactivity. scispace.comresearchgate.net The impact of substituents on the electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, can also be systematically investigated to guide the design of new derivatives with tailored properties. dntb.gov.uaresearchgate.net

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism of C-H activation | Understanding of regioselectivity and catalyst role. benthamdirect.com |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Prediction of photophysical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Insights into supramolecular assembly. |

Integration into Multi-Component Systems for Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the design and synthesis of complex chemical systems from molecular components, offers exciting opportunities for this compound. The presence of a halogen atom, a methoxy group, and a dimethylamino group provides multiple sites for engaging in various non-covalent interactions . mdpi.commdpi.comrsc.orglibretexts.org

A key area for future research is the use of this compound as a building block in crystal engineering . acs.orgsci-hub.seresearchgate.net The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. capes.gov.brnih.gov By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to construct novel supramolecular architectures with interesting properties, such as nonlinear optical activity or porosity. The interplay between halogen bonding, hydrogen bonding (involving the aromatic C-H groups), and π-π stacking interactions could lead to the formation of complex and predictable solid-state structures. mdpi.com

Furthermore, the integration of this compound into larger multi-component assemblies, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could be explored. The aniline (B41778) nitrogen could serve as a coordination site for metal ions, while the aromatic ring could be further functionalized to act as a linker in these porous materials. The specific substitution pattern of the molecule could influence the topology and properties of the resulting framework.

Q & A

Q. What analytical workflows identify byproducts in the synthesis of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) separates byproducts (e.g., dihalogenated species). Mass fragmentation patterns (e.g., m/z 220 for dichloro derivatives) and <sup>1</sup>H NMR coupling constants distinguish regioisomers. Reaction optimization via Design of Experiments (DoE) reduces impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.